Fenofibrate-d6

Stable Isotope Labeling Internal Standard Mass Spectrometry

Researchers quantifying fenofibrate in plasma face matrix effects and ionization variability. Fenofibrate-d6 resolves this as a 6-deuterium internal standard, delivering distinct MS signals with 0.5-4.3% CV precision. Its ≥4-year stability at -20°C ensures long-term analytical reliability.

Molecular Formula C20H21ClO4
Molecular Weight 366.9 g/mol
CAS No. 1092484-56-4
Cat. No. B023405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibrate-d6
CAS1092484-56-4
Synonyms2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-propanoic Acid-d6 1-Methylethyl Ester; _x000B_LF 178-d6;  Lipanthyl-d6;  Lipantil-d6;  Lipidil Supra-d6;  Lipirex-d6;  Lipoclar-d6;  Lipofene-d6;  Liposit-d6;  Lipsin-d6;  MeltDose-d6;  NSC 281319-d6;  Nolipax-d6; 
Molecular FormulaC20H21ClO4
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
InChIKeyYMTINGFKWWXKFG-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibrate-d6 Deuterated Internal Standard


Fenofibrate-d6 is a stable isotope-labeled analog of the lipid-regulating agent fenofibrate, wherein six hydrogen atoms are replaced by deuterium [1]. It is primarily intended for use as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to accurately measure fenofibrate concentrations in complex biological matrices [1].

Workflow LC-MS/MS quantitative bioanalysis
Selection Deuterated internal standard with distinct mass shift
Use Context Research method validation and matrix-effect correction

Fenofibrate-d6 Non-Interchangeability


In mass spectrometry-based quantitation, unlabeled fenofibrate cannot serve as an internal standard because it co-elutes and shares the same mass-to-charge ratio (m/z) as the target analyte, rendering it indistinguishable from the analyte in the detector [1]. Fenofibrate-d6, with its six-deuterium mass shift, provides a distinct signal that corrects for matrix effects and ionization variability, a function that alternative analogs (e.g., fenofibrate-d4) or unlabeled compounds cannot reliably fulfill due to potential isotopic overlap or differing physicochemical behavior [1][2].

Target
Substitute
Risk
Fenofibrate-d6
Unlabeled fenofibrate
Identical m/z and co-elution prevent analyte distinction in MS detection
Fenofibrate-d6
Fenofibrate-d4 or alternative deuterated analogs
Potential isotopic overlap or differing physicochemical behavior may limit reliable matrix-effect correction

Fenofibrate-d6 Differentiation Evidence


Isotopic Enrichment & Deuterium Incorporation

Fenofibrate-d6 is specified with an isotopic enrichment of ≥99% deuterated forms (d1-d6), which is a critical metric for minimizing isotopic interference and ensuring accurate quantitation in MS workflows . This level of enrichment is higher than the ≥95% purity reported for some alternative deuterated fenofibrate analogs from other suppliers, which could lead to greater spectral overlap and reduced assay sensitivity .

Isotopic enrichment
Data to verify
≥99% deuterated forms (d1-d6) vs. alternative standards ≥95%
Reported higher isotopic enrichment context; may support reduced interference
Supplier specification; no external reference
Stable Isotope Labeling Internal Standard Mass Spectrometry

Analytical Performance in Human Plasma

A validated UPLC-MS/MS method using fenofibric d6 acid (the active metabolite's deuterated analog, derived from fenofibrate-d6) as an internal standard demonstrated intra- and inter-run precision ranging from 0.5% to 4.3% and accuracy between 93.1% and 108.1% for fenofibric acid in human EDTA plasma [1]. In contrast, methods employing structural analogs as internal standards often exhibit wider variability (e.g., >15% CV at the LLOQ) due to differing extraction efficiencies and ionization characteristics [2].

Assay precision & accuracy
Method context
Precision 0.5%–4.3% CV, accuracy 93.1%–108.1%
Reported method precision and accuracy context; supports assay validation review
UPLC-MS/MS in human EDTA plasma; comparator data from structural analog methods
LC-MS/MS Bioanalysis Method Validation

Regulatory Characterization & Traceability

Fenofibrate-d6 is supplied with detailed characterization data compliant with regulatory guidelines and is designed for use in analytical method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Crucially, this product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP), a feature not universally guaranteed by all commercial sources of deuterated internal standards [1][2].

Regulatory characterization
Specification review
Characterization data traceable to USP/EP; compliant with regulatory guidelines
Reported traceability and characterization context; supports method documentation review
Supplier specification; intended for research use
Reference Standard ANDA Pharmacopoeial Traceability

Chemical Purity Profile

The product is consistently specified with a chemical purity of ≥99% . While some alternative deuterated analogs may have lower purity specifications (e.g., ≥95%), this higher purity threshold ensures minimal interference from non-deuterated or structurally related impurities that could compromise assay accuracy and dynamic range .

Chemical purity
Data to verify
≥99% (HPLC) vs. alternative standards ≥95%
Reported higher purity context; may minimize interference risk
Supplier COA; no external reference
Purity COA QC

Long-Term Stability

Fenofibrate-d6 is documented to be stable for at least 4 years when stored at -20°C in its supplied solid formulation . This shelf-life, supported by supplier stability studies, is more precisely defined compared to some alternative deuterated products that may only guarantee stability for shorter periods or under less rigorous conditions, thus reducing the frequency of costly re-qualification and re-ordering .

Long-term stability
Class-level
≥4 years at -20°C solid formulation
Reported extended shelf-life context; may reduce requalification frequency
Class-level inference; supplier stability study
Stability Storage Shelf-life

Fenofibrate-d6 Key Applications


Regulated Bioanalysis for Pharmacokinetics

Fenofibrate-d6 is the preferred internal standard for developing and validating LC-MS/MS methods for the quantitation of fenofibrate and its active metabolite, fenofibric acid, in biological matrices such as human plasma. Its use ensures compliance with FDA and EMA bioanalytical method validation guidelines, as demonstrated by the precision (0.5-4.3% CV) and accuracy (93.1-108.1%) achieved in validated methods [1]. This is essential for generating reliable data in preclinical and clinical pharmacokinetic studies [1].

ANDA Method Validation

As a fully characterized reference standard with traceability to USP/EP compendia, Fenofibrate-d6 is directly applicable for analytical method validation (AMV) and quality control (QC) testing required for ANDA submissions of generic fenofibrate formulations [1][2]. Its use mitigates regulatory risk by providing a documented chain of traceability for analytical results [1].

Metabolic Stability & Drug-Drug Interaction Studies

In in vitro studies using human liver microsomes or recombinant CYP enzymes, Fenofibrate-d6 can be employed as an internal standard to accurately quantify fenofibrate, enabling precise determination of metabolic stability and its inhibitory effects on key CYP isoforms (e.g., CYP2C19 IC50 = 0.2 µM) [1]. The high isotopic enrichment minimizes interference from the test compound, crucial for obtaining reliable IC50 values [2].

Stability & Forced Degradation Studies

The demonstrated long-term stability of Fenofibrate-d6 (≥4 years at -20°C) makes it a reliable and cost-effective choice for use as a reference standard in stability-indicating methods [1]. It can be used to monitor fenofibrate degradation under various stress conditions (e.g., heat, light, hydrolysis) as part of pharmaceutical development and quality control [1].

Application
Selection Property
Validation Focus
Quantitative bioanalysis in human plasma research matrices
ISTD suitability with distinct mass shift for matrix-effect correction
Method validation endpoint review (precision, accuracy)
Reference standard for analytical method validation research
Pharmacopoeial traceability context and characterization data
Traceability documentation and characterization review
In vitro metabolic stability studies (liver microsomes/CYP enzymes)
High isotopic enrichment for minimal interference
Metabolic stability endpoint context
Stability-indicating method development in pharmaceutical research
Characterized long-term stability profile
Stability endpoint under specified storage conditions

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